REACTION_CXSMILES
|
[N:1]#[C:2]Br.[Br:4][C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][C:6]=1[CH3:12]>C(OCC)C.C1COCC1>[Br:4][C:5]1[CH:11]=[CH:10][C:8]([NH:9][C:2]#[N:1])=[CH:7][C:6]=1[CH3:12] |f:2.3|
|
Name
|
|
Quantity
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0.55 g
|
Type
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reactant
|
Smiles
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N#CBr
|
Name
|
|
Quantity
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2.04 g
|
Type
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reactant
|
Smiles
|
BrC1=C(C=C(N)C=C1)C
|
Name
|
diethyl ether THF
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Quantity
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8 mL
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Type
|
solvent
|
Smiles
|
C(C)OCC.C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction was filtered
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Type
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CUSTOM
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Details
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the filtrate evaporated
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Type
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CUSTOM
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Details
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the residue flash chromatographed on silica gel using 9/1 Hexane/acetone
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)NC#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.289 g | |
YIELD: PERCENTYIELD | 13% | |
YIELD: CALCULATEDPERCENTYIELD | 26.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |